molecular formula C41H82NO13P B568751 PtdIns-(1,2-dipalmitoyl) (ammonium salt) CAS No. 34290-57-8

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

カタログ番号: B568751
CAS番号: 34290-57-8
分子量: 828.1 g/mol
InChIキー: MRDHBHKPDFRCJQ-HUKLJVEISA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PtdIns-(1,2-dipalmitoyl) (ammonium salt) is a synthetic phosphatidylinositol (PtdIns) analog with saturated C16:0 (palmitoyl) fatty acyl chains at the sn-1 and sn-2 positions of the glycerol backbone. The ammonium salt form enhances solubility in aqueous systems, making it suitable for studying phosphoinositide signaling pathways, lipid-protein interactions, and membrane dynamics . This compound is widely used as a standard in lipidomics and phosphoinositide extraction protocols due to its structural stability and defined composition . Its primary role in research involves elucidating the spatial and temporal regulation of phosphoinositide metabolism, particularly in cellular processes such as endocytosis, cytoskeletal reorganization, and signal transduction .

準備方法

Chemical Synthesis via Regioselective Esterification

The foundational approach to synthesizing PtdIns-(1,2-dipalmitoyl) involves regioselective esterification of the phosphatidylinositol backbone with palmitic acid. This method ensures the correct positioning of fatty acyl chains while preserving the stereochemistry of the inositol ring.

Substrate Preparation and Activation

The process begins with the activation of palmitic acid (C16:0) using carbodiimide-based coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These agents facilitate the formation of reactive intermediates, enabling efficient esterification with the hydroxyl groups of myo-inositol . The sn-1 and sn-2 positions are selectively targeted by protecting other hydroxyl groups with acid-labile groups like tert-butyldimethylsilyl (TBDMS) .

Esterification Conditions

Esterification is performed under anhydrous conditions in dichloromethane or tetrahydrofuran (THF) at 25–40°C for 12–24 hours. Catalytic amounts of 4-dimethylaminopyridine (DMAP) enhance reaction efficiency, achieving yields of 70–85% . Critical parameters include:

  • Temperature : Elevated temperatures (>40°C) risk acyl migration, compromising regioselectivity.

  • Solvent Polarity : Low-polarity solvents minimize undesired side reactions.

Table 1: Optimized Conditions for Chemical Esterification

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature25–40°CPrevents acyl migration
SolventDichloromethane/THFEnhances regioselectivity
CatalystDMAP (5 mol%)Increases efficiency
Reaction Time12–24 hoursMaximizes conversion

Enzymatic Synthesis Using Lipase Catalysis

Enzymatic methods offer an alternative to chemical synthesis, leveraging lipases for regioselective acylation without extensive protecting-group strategies .

Lipase-Catalyzed Desymmetrization

Lipozyme TL-IM®, a immobilized lipase from Thermomyces lanuginosus, catalyzes the desymmetrization of myo-inositol derivatives. This enzyme selectively acylates the sn-1 and sn-2 positions in a single step, avoiding the need for orthogonal protection . The reaction proceeds in tert-amyl alcohol at 45°C, achieving 80–90% regioselectivity.

Advantages Over Chemical Methods

  • Stereochemical Precision : Enzymatic catalysis preserves the natural D-configuration of phosphatidylinositol.

  • Reduced Byproducts : Eliminates side reactions associated with carbodiimide activators.

Purification and Isolation Techniques

Post-synthesis purification is critical to remove unreacted fatty acids, catalysts, and byproducts.

Solvent Extraction and Chromatography

Crude product is dissolved in chloroform/methanol/water (2:1:0.1 v/v/v) and subjected to Folch partitioning. The organic phase, containing PtdIns-(1,2-dipalmitoyl), is dried under nitrogen and purified via silica gel chromatography using a gradient of chloroform/methanol/ammonium hydroxide (65:25:5) .

Lyophilization for Ammonium Salt Formation

The purified phosphatidylinositol derivative is converted to its ammonium salt by treatment with ammonium acetate (20 mM) in methanol. Lyophilization removes residual solvents, yielding a hygroscopic powder with >95% purity .

Table 2: Purification Efficiency Across Methods

MethodPurity (%)Yield (%)Key Limitation
Silica Chromatography95–9860–70Time-intensive
Lyophilization90–9585–90Residual solvent retention

Analytical Characterization

Mass Spectrometry (MS)

Electrospray ionization-mass spectrometry (ESI-MS) in negative-ion mode confirms molecular weight (828.1 g/mol) and detects acyl chain homogeneity . Key fragments include m/z 241.1 (inositol phosphate) and m/z 577.4 (dipalmitoyl glycerol).

Nuclear Magnetic Resonance (NMR)

¹H and ³¹P NMR spectra validate regioselectivity:

  • ¹H NMR : δ 5.25 ppm (inositol H-2), δ 2.30 ppm (palmitoyl α-methylene).

  • ³¹P NMR : δ -1.5 ppm (phosphodiester resonance) .

Challenges and Innovations

Acyl Migration Mitigation

Uncontrolled acyl migration to sn-3 positions remains a challenge. Strategies include:

  • Low-Temperature Processing : Maintaining reactions below 40°C .

  • Enzymatic Quenching : Rapid inactivation of lipases post-reaction .

Scalability and Cost

Large-scale synthesis requires optimization of solvent recovery and enzyme reuse. Recent advances employ continuous-flow reactors to enhance throughput .

化学反応の分析

ジパルミトイルホスファチジルイノシトール(アンモニウム塩)は、さまざまな反応を起こす可能性があります。

    加水分解: エステル結合の酵素的または化学的加水分解により、イノシトールとパルミチン酸が生成されます。

    リン酸化: 3位でのリン酸化により、PtdIns-(3)-P1が生成されます。

    酸化/還元: 脂肪酸鎖は、酸化または還元反応を起こす可能性があります。

    置換: 置換反応により、イノシトールヘッドグループを修飾できます。

一般的な試薬には、酵素(ホスホリパーゼ)、酸、塩基、酸化剤が含まれます。主要な生成物は、特定の反応条件によって異なります。

4. 科学研究の応用

ジパルミトイルホスファチジルイノシトール(アンモニウム塩)は、以下のような分野で応用されています。

    細胞シグナル伝達: PtdIns-(3)-P1などのセカンドメッセンジャーの前駆体として。

    膜生物物理学: 脂質二重層と膜の特性を研究する。

    薬物送達: 標的薬物送達のためのリポソームへの組み込み。

    神経生物学: 神経シグナル伝達経路の調査。

科学的研究の応用

PtdIns-(1,2-dipalmitoyl) (ammonium salt) finds applications in:

    Cell Signaling: As a precursor for second messengers like PtdIns-(3)-P1.

    Membrane Biophysics: Studying lipid bilayers and membrane properties.

    Drug Delivery: Incorporation into liposomes for targeted drug delivery.

    Neurobiology: Investigating neuronal signaling pathways.

作用機序

この化合物の作用は、脂質シグナル伝達経路への関与に由来します。イノシトールヘッドグループを介してタンパク質と相互作用し、小胞輸送、細胞増殖、アポトーシスなどの細胞プロセスに影響を与えます。

6. 類似の化合物との比較

ジパルミトイルホスファチジルイノシトール(アンモニウム塩)は、PtdIns-(3)-P1(アンモニウム塩)などの他のホスファチジルイノシトール誘導体と類似しています . そのユニークな特徴は、結合している特定の脂肪酸鎖にあります。

類似化合物との比較

Structural and Functional Differences

Table 1: Structural Comparison of PtdIns-(1,2-dipalmitoyl) (Ammonium Salt) and Related Phospholipids

Compound Name Head Group Charge at pH 7.0 Acyl Chains Key Functional Role(s)
PtdIns-(1,2-dipalmitoyl) (ammonium salt) Phosphoinositol Anionic* 1,2-dipalmitoyl (C16:0) Signaling (e.g., kinase substrates, membrane trafficking)
DPPC (1,2-dipalmitoyl-sn-glycero-3-phosphocholine) Phosphocholine Zwitterionic 1,2-dipalmitoyl (C16:0) Membrane structure, lung surfactant
DPTAP (1,2-dipalmitoyl-3-trimethylammonium-propane chloride) Trimethylammonium Cationic 1,2-dipalmitoyl (C16:0) Gene delivery, cationic liposome formulations
DPPA (sodium 1,2-dipalmitoyl-sn-glycero-3-phosphate) Phosphate Anionic 1,2-dipalmitoyl (C16:0) Calcium binding, membrane fusion
Egg yolk phosphatidylcholine Phosphocholine Zwitterionic Mixed unsaturated Membrane fluidity, bile salt protection


*Balanced by ammonium counterions for solubility.

Biophysical and Biochemical Properties

Key Findings:

Membrane Rigidity and Phase Behavior: PtdIns-(1,2-dipalmitoyl) and DPPC both exhibit high phase transition temperatures (~41°C) due to saturated acyl chains, forming rigid, ordered bilayers. This contrasts with unsaturated analogs like 1,2-dioleoyl PC, which remain fluid at physiological temperatures . In erythrocyte studies, 1,2-dipalmitoyl PC-modified membranes resisted shape changes (echinocytosis) more effectively than unsaturated PCs, indicating greater mechanical stability .

Cation Interactions :

  • The ammonium salt form of PtdIns-(1,2-dipalmitoyl) reduces electrostatic repulsion between anionic head groups, enhancing solubility. This contrasts with sodium or calcium salts of DPPA, which exhibit stronger cation binding (e.g., Ca²⁺) that promotes membrane aggregation .

Protection Against Detergents and Bile Salts: Dipalmitoyl phospholipids (e.g., DPPC, PtdIns-(1,2-dipalmitoyl)) outperform unsaturated PCs in mitigating bile salt-induced cytotoxicity. For example, DPPC and sphingomyelin reduced non-phospholipid-associated bile salts by 50% compared to egg yolk PC, minimizing cell lysis .

生物活性

PtdIns-(1,2-dipalmitoyl) (ammonium salt), a synthetic analog of phosphatidylinositol, is a glycerophospholipid characterized by the presence of two palmitic acid chains at the sn-1 and sn-2 positions. This compound plays a crucial role in various biological processes, particularly in cell signaling and membrane dynamics. Its unique structural properties make it an important model for studying lipid interactions within biological membranes.

  • Molecular Structure : PtdIns-(1,2-dipalmitoyl) (ammonium salt) retains the stereochemistry of natural phosphatidylinositol, which is vital for its biological functions.
  • Stability : Generally stable under standard laboratory conditions but sensitive to extreme pH levels .
  • Solubility : The ammonium salt form enhances its solubility in aqueous solutions, facilitating biochemical applications.

PtdIns-(1,2-dipalmitoyl) (ammonium salt) primarily influences lipid signaling pathways within cellular membranes. Its inositol headgroup interacts with various proteins, impacting processes such as:

  • Vesicle Trafficking : Modulates the movement of vesicles within cells.
  • Cell Growth and Apoptosis : Alters membrane dynamics that facilitate signal transduction critical for cellular responses .

1. Cell Signaling

PtdIns-(1,2-dipalmitoyl) has been shown to participate in several signaling pathways:

  • It acts as a precursor for more complex phosphoinositides that are involved in signal transduction cascades.
  • The interaction with phospholipases can lead to the generation of second messengers that influence cellular activities such as proliferation and apoptosis .

2. Anti-Cancer Properties

Research indicates that PtdIns-(1,2-dipalmitoyl) can exhibit anti-cancer properties through:

  • Synergistic Effects with Phospholipases : For instance, when combined with bee venom secretory phospholipase A2 (bv-sPLA2), it enhances cytotoxic effects on tumor cells by disrupting membrane integrity and blocking survival signaling pathways mediated by proteins like PKB/Akt .
  • Induction of Cell Death : Studies have demonstrated that PtdIns analogs can augment cell death in response to DNA damage, suggesting potential therapeutic applications in cancer treatment .

Study 1: Interaction with bv-sPLA2

A study investigated the combined effects of bv-sPLA2 and PtdIns(3,4)P2 on renal cancer cells. The results showed:

  • Significant inhibition of cell proliferation when both agents were administered together.
  • A marked reduction in EGF receptor expression following treatment, indicating disrupted survival signaling pathways .

Study 2: Liposomal Formulations

Another study focused on liposomal formulations containing PtdIns analogs. Key findings included:

  • Enhanced delivery of metallodrugs to tumor sites.
  • Increased apoptosis induction compared to non-liposomal formulations, highlighting the potential for improved therapeutic efficacy .

Data Summary

Property/ActivityDescription
Chemical Structure Synthetic analog with two palmitic acid chains
Stability Stable under normal conditions; sensitive to pH
Biological Role Involved in cell signaling and membrane dynamics
Anti-Cancer Activity Enhances cytotoxicity when combined with bv-sPLA2
Mechanism Disruption of membrane integrity; blockade of survival signals

Q & A

Basic Research Questions

Q. What structural characteristics distinguish PtdIns-(1,2-dipalmitoyl) (ammonium salt) from other phosphoinositides?

  • The compound features saturated C16:0 (dipalmitoyl) fatty acids esterified at the sn-1 and sn-2 positions of the glycerol backbone, with an inositol head group phosphorylated at specific positions. The ammonium salt form enhances solubility in aqueous buffers compared to free acid forms . Analytical confirmation of structure requires tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) to verify acyl chain placement and phosphorylation patterns.

Q. How should PtdIns-(1,2-dipalmitoyl) (ammonium salt) be stored to ensure long-term stability?

  • Store lyophilized aliquots at -20°C in inert, anhydrous conditions to prevent hydrolysis. For short-term use (≤1 week), dissolve in chloroform:methanol (2:1 v/v) and store at -80°C under nitrogen to avoid oxidation. Avoid repeated freeze-thaw cycles, as this degrades acyl chains and inositol phosphate groups .

Q. What solvents are optimal for solubilizing this compound in cell-based assays?

  • For in vitro studies, pre-dissolve in organic solvents (e.g., chloroform) and evaporate under nitrogen to form lipid films. Rehydrate films in aqueous buffers containing 0.1% fatty acid-free bovine serum albumin (BSA) or lipid carriers like cyclodextrin to prevent micelle aggregation. For membrane incorporation, use sonication or extrusion through 100-nm polycarbonate membranes .

Advanced Research Questions

Q. How can lipid extraction protocols be optimized for phosphoinositide analysis using this compound as an internal standard?

  • Use a modified Bligh-Dyer extraction with acidic conditions (e.g., 1% HCl in methanol) to improve recovery of anionic phosphoinositides. Spike the compound as an internal standard (50–100 pmol) during extraction to quantify recovery efficiency via LC-MS/MS. Centrifugation at 20,000 × g for 30 min at 4°C enhances phase separation and minimizes losses .

Q. What strategies address batch-to-batch variability in synthetic phosphoinositides?

  • Request batch-specific certificates of analysis (CoA) detailing purity (≥98% by HPLC), salt content (e.g., ammonium vs. sodium counterions), and residual solvents. For sensitive assays (e.g., surface plasmon resonance), normalize lipid concentrations using phosphorus assays or gravimetric analysis. Cross-validate functional activity across batches using standardized lipid-protein binding assays .

Q. How can researchers resolve discrepancies in lipid-protein binding data involving this phosphoinositide?

  • Contradictions may arise from differences in lipid presentation (e.g., vesicles vs. micelles) or counterion interference. Use lipid bilayers or nanodiscs to mimic physiological membranes. Employ isothermal titration calorimetry (ITC) or fluorescence anisotropy to measure binding thermodynamics, ensuring buffer compatibility (e.g., avoid high ammonium concentrations if counterions compete for binding sites) .

Q. What advanced techniques quantify subcellular localization of PtdIns-(1,2-dipalmitoyl) (ammonium salt) in live cells?

  • Incorporate fluorescent analogs (e.g., BODIPY-labeled derivatives) via electroporation or lipid transfer proteins. Combine confocal microscopy with organelle-specific markers (e.g., GFP-tagged PH domains) for spatial resolution. For endogenous tracking, use anti-phosphoinositide antibodies validated via knockout controls .

Q. Methodological Considerations

  • Purity Validation : Use reversed-phase HPLC with evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) to resolve lipid species. Confirm absence of lysophospholipid contaminants (<1%) .
  • Functional Assays : In kinase/phosphate assays, pre-treat lipids with chelators (e.g., EDTA) to remove counterions that may inhibit enzymatic activity .

特性

IUPAC Name

azane;[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H79O13P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)51-31-33(32-52-55(49,50)54-41-39(47)37(45)36(44)38(46)40(41)48)53-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h33,36-41,44-48H,3-32H2,1-2H3,(H,49,50);1H3/t33-,36?,37-,38+,39-,40-,41?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDHBHKPDFRCJQ-HUKLJVEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1[C@@H]([C@H](C([C@H]([C@H]1O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC.N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H82NO13P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601347752
Record name 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

828.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34290-57-8
Record name 1-[(2R)-2,3-bis[(1-Oxohexadecyl)oxy]propyl hydrogen phosphate] D-myo-inositol ammonium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601347752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。